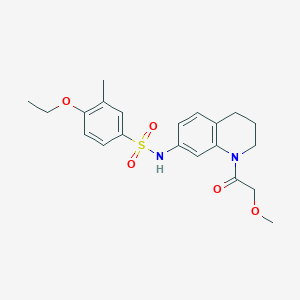

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

CAS No.: 1170300-81-8

Cat. No.: VC5255985

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170300-81-8 |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.51 |

| IUPAC Name | 4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C21H26N2O5S/c1-4-28-20-10-9-18(12-15(20)2)29(25,26)22-17-8-7-16-6-5-11-23(19(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |

| Standard InChI Key | YPANKIFIUNIHOX-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |

Introduction

The compound 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic molecule that combines multiple functional groups, each contributing to its potential pharmacological significance. This article explores its chemical structure, properties, synthesis pathways, and potential applications in medicinal chemistry.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Key steps include:

-

Formation of the tetrahydroquinoline core: This can be achieved via Povarov reaction or other condensation methods.

-

Introduction of the sulfonamide group: Reacting an amine derivative with sulfonyl chloride under basic conditions.

-

Ethoxy and methoxyacetyl substitutions: These groups are typically introduced through alkylation or acylation reactions using appropriate reagents.

Purification techniques such as column chromatography or recrystallization are employed to isolate the final product. Reaction monitoring can be performed using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Biological Significance

The combination of functional groups in this compound suggests potential interactions with biological targets:

-

The tetrahydroquinoline scaffold is associated with a wide range of activities, including anticancer and antimalarial effects.

-

The benzenesulfonamide moiety has been extensively studied for antibacterial and anticancer properties.

-

The presence of electron-donating groups like ethoxy and methoxyacetyl may enhance binding affinity to specific enzymes or receptors.

While no specific biological studies on this compound are available yet, its structural components indicate promise for further exploration in drug discovery.

Potential Applications

Based on its structure:

-

Medicinal Chemistry: The compound could serve as a lead molecule for designing drugs targeting cancer or infectious diseases.

-

Pharmacokinetics Studies: Its solubility-enhancing groups make it an interesting candidate for evaluating absorption and distribution properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume